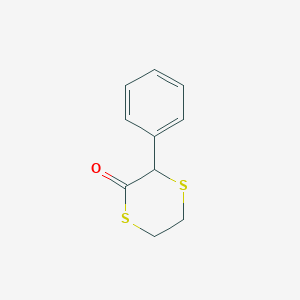
2-Aminobenzoic acid;2-prop-2-enoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzoic acid;2-prop-2-enoxyethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with 2-prop-2-enoxyethanol under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the product to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid;2-prop-2-enoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound is explored for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Aminobenzoic acid;2-prop-2-enoxyethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminobenzoic acid;2-prop-2-enoxyethanol include:
- 2-Aminobenzoic acid (anthranilic acid)
- 2-prop-2-enoxyethanol
- 3-Aminobenzoic acid
- 4-Aminobenzoic acid (para-aminobenzoic acid)
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the individual components alone may not be as effective .
Properties
CAS No. |
188650-07-9 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-aminobenzoic acid;2-prop-2-enoxyethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2 |
InChI Key |
SXSAQYJOKXGMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCO.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
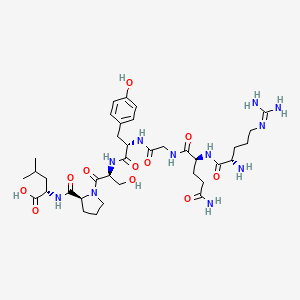
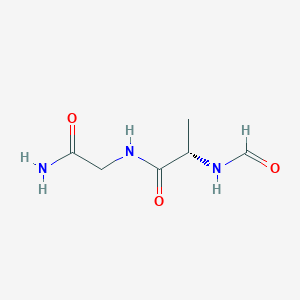
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
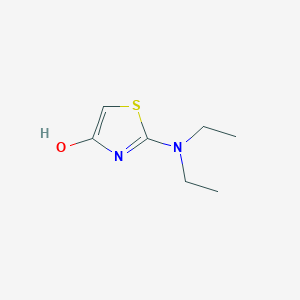
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
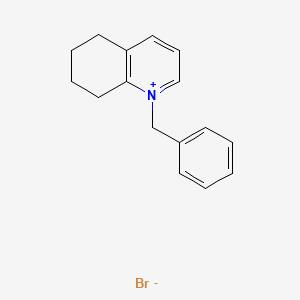
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
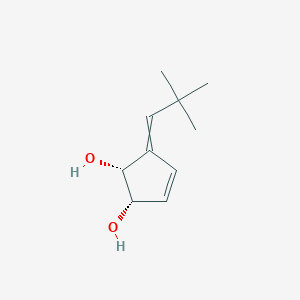
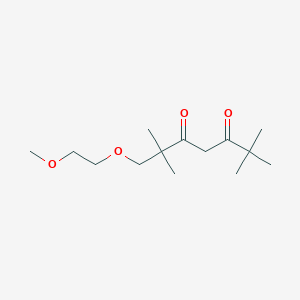
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
